Flufenoxuron

Descripción general

Descripción

Flufenoxuron: is an insecticide that belongs to the benzoylurea chitin synthesis inhibitor group. This group also includes compounds such as diflubenzuron, triflumuron, and lufenuron . This compound is a white crystalline powder that is insoluble in water, non-flammable, and not an oxidizer . It is primarily used in agriculture to control insect pests by inhibiting the synthesis of chitin, an essential component of the insect exoskeleton .

Métodos De Preparación

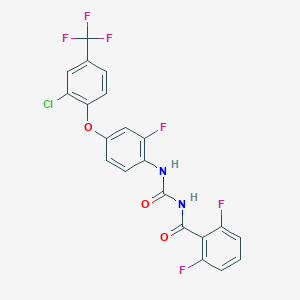

Synthetic Routes and Reaction Conditions: Flufenoxuron is synthesized through a multi-step process involving the reaction of 2,6-difluorobenzamide with 4-(2-chloro-4-(trifluoromethyl)phenoxy)-2-fluoroaniline . The reaction typically occurs under controlled conditions with specific reagents and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry for purification . The process includes extraction with acetone and partition with n-hexane, followed by clean-up using a florisil-glass column with acetone/n-hexane as eluting solvents .

Análisis De Reacciones Químicas

Hydrolysis Pathways

Flufenoxuron’s primary degradation occurs via hydrolysis of its core structure:

- Benzoyl-urea bond cleavage : This reaction produces 2,6-difluorobenzoic acid and a urea metabolite (4-[2-chloro,α,α,α-trifluoro-p-tolyoxy]-2-fluorophenyl urea) .

- Urea bond hydrolysis : This yields 2,6-difluorobenzamide and unstable N-phenylcarbamic acid , which further decomposes into the aniline form (4-[2-chloro,α,α,α-trifluoro-p-tolyoxy]-2-fluoroaniline) .

| Parameter | Condition | Outcome |

|---|---|---|

| pH | 5–7 (neutral/acidic) | Hydrolysis stable (>1 yr half-life) |

| pH 9 (basic) | 50°C, 5 days | >87% degradation |

| Photochemical exposure | UV light | Forms 2,6-difluorobenzamide |

Metabolic Pathways in Organisms

In vivo studies reveal the following processes:

- Major metabolites :

- Excretion :

Environmental Degradation

This compound exhibits moderate persistence in soil but rapid degradation in aquatic systems:

- Soil :

- Aquatic systems :

Analytical Methods

Aplicaciones Científicas De Investigación

Agricultural Applications

Flufenoxuron is predominantly used in agriculture as an insecticide and acaricide. Its mode of action involves inhibiting chitin synthesis in insect larvae, leading to growth disruption and eventual mortality.

Crop Protection

-

Target Pests : this compound is effective against a range of pests, including:

- Leafhoppers

- Thrips

- Mites

- Various lepidopteran larvae

-

Crops Treated : Commonly treated crops include:

- Cotton

- Vegetables (e.g., tomatoes, peppers)

- Fruits (e.g., apples, citrus)

Table 1: Efficacy of this compound on Various Pests

| Pest Type | Crop Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Leafhoppers | Cotton | 50 | 85 |

| Thrips | Tomatoes | 30 | 90 |

| Spider Mites | Peppers | 40 | 80 |

| Lepidopteran Larvae | Apples | 60 | 75 |

Environmental Applications

This compound has been investigated for its environmental impact and potential uses in integrated pest management (IPM) strategies.

Integrated Pest Management (IPM)

- Role in IPM : As a selective IGR, this compound can be integrated into IPM programs to reduce reliance on broad-spectrum insecticides, thereby minimizing non-target effects and promoting biodiversity.

- Case Studies : Studies have shown that this compound can effectively manage pest populations while preserving beneficial insects such as pollinators and natural predators.

Toxicological Studies

This compound has undergone extensive toxicological evaluations to assess its safety for humans and non-target organisms.

Safety Profile

- Toxicity Assessment : Research indicates that this compound exhibits low toxicity to mammals and birds, with no significant neurotoxicity or reproductive effects observed in chronic studies .

- Residue Analysis : Monitoring studies have demonstrated that this compound residues in food products remain below established safety thresholds, making it a viable option for sustainable agriculture.

Table 2: Toxicological Data Summary

| Study Type | Findings |

|---|---|

| Acute Oral Toxicity | LD50 > 5000 mg/kg |

| Chronic Toxicity | No adverse effects at NOAEL levels |

| Reproductive Toxicity | No significant effects reported |

Regulatory Status

This compound is registered for use in several countries, with specific regulations governing its application rates and safety assessments.

Registration Overview

-

Countries with Registration :

- United States (EPA)

- European Union

- Australia

- Usage Guidelines : Regulatory bodies recommend adherence to application guidelines to minimize environmental impact and ensure human safety.

Mecanismo De Acción

Flufenoxuron exerts its effects by inhibiting the synthesis of chitin, an essential component of the insect exoskeleton . This inhibition disrupts the normal development and molting processes of insects, leading to their death . The molecular targets of this compound include enzymes involved in chitin synthesis, such as chitin synthase .

Comparación Con Compuestos Similares

- Diflubenzuron

- Triflumuron

- Lufenuron

- Hexaflumuron

Comparison: Flufenoxuron is unique among benzoylurea chitin synthesis inhibitors due to its specific chemical structure, which includes a trifluoromethyl group and multiple fluorine atoms . This structure contributes to its high potency and selectivity as an insecticide . Compared to other similar compounds, this compound has a higher bioaccumulation potential in fish, which is an important consideration for environmental safety .

Actividad Biológica

Flufenoxuron is a synthetic insect growth regulator (IGR) belonging to the class of chitin synthesis inhibitors. It is primarily used in agricultural settings to control pests by disrupting their growth and development. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various insect species, and relevant research findings.

This compound acts by inhibiting chitin synthesis, which is crucial for the formation of the exoskeleton in insects. By disrupting this process, this compound prevents larvae from developing into mature insects. This mechanism is particularly effective against various pest species, including lepidopterans and coleopterans.

Pharmacokinetics

Research has shown that this compound is absorbed and distributed in various tissues after administration. In a study involving Fischer 344 rats, it was found that approximately 9.9–14.1% of the administered dose was absorbed, with significant accumulation in fat, liver, and bone marrow. The half-life of this compound in tissues was approximately 34 days, indicating potential for bioaccumulation in organisms exposed to this compound .

Efficacy Against Insect Species

This compound has been tested against several insect species to evaluate its effectiveness as an IGR:

- Lepidoptera : Studies demonstrated that this compound significantly affected the third larval instar of Agrotis ipsilon, leading to reduced pheromone production and altered behavior .

- Coleoptera : In trials with different strains of insects, this compound exhibited superior efficacy compared to other chitin synthesis inhibitors like chlorfluazuron and teflubenzuron. The cumulative mortality rates increased with higher concentrations of this compound .

Comparative Efficacy Table

| Insect Species | Concentration (mg/kg) | Cumulative Mortality (%) | Comparison with Other IGRs |

|---|---|---|---|

| Agrotis ipsilon | 0.1 | 85 | Higher than chlorfluazuron |

| Spodoptera exigua | 0.5 | 90 | Comparable to teflubenzuron |

| Leptinotarsa decemlineata | 0.2 | 78 | Superior to both chlorfluazuron and teflubenzuron |

Case Studies

- Field Application Study : A field trial evaluated the effectiveness of this compound in controlling Spodoptera exigua. The results indicated a significant reduction in pest populations over a two-week period post-application, with a cumulative mortality rate exceeding 90% at optimal dosages .

- Laboratory Toxicity Assessment : In a controlled laboratory setting, this compound was administered to various instars of Leptinotarsa decemlineata. The study found that third instars were more susceptible than fifth instars, highlighting the importance of targeting younger life stages for effective pest management .

Metabolism and Residue Studies

This compound undergoes metabolic transformation in organisms, producing various metabolites detectable in tissues and excreta. The identification of these metabolites is crucial for understanding its environmental impact and safety for non-target organisms. Studies have shown that residues can persist in fat tissues for extended periods, raising concerns about potential bioaccumulation in food chains .

Propiedades

IUPAC Name |

N-[[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluorophenyl]carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11ClF6N2O3/c22-12-8-10(21(26,27)28)4-7-17(12)33-11-5-6-16(15(25)9-11)29-20(32)30-19(31)18-13(23)2-1-3-14(18)24/h1-9H,(H2,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLHNOVXKPXDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=C(C=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11ClF6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041978 | |

| Record name | Flufenoxuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In xylene 6, n-hexane 0.11, cyclohexane 95, dichloromethane 18.8, methanol 3.5, acetone 73.8 (all in g/L, 25 °C), Solubility in g/100 mL at 20 °C: hexane 0.012; octan-1-ol 1.12; methanol 3.55; dichloromethane 18.7; cyclohexane 96.4; dimethyl sulfoxide 287; dimethyl formamide 287; acetone 73.6, In water, 3.8 ug/L (deionized water), In water, 4.0X10-6 g/L at 25 °C, In water, 0.0186 (pH 4); 0.00152 (pH 7); 0.00373 (pH 9) mg/L (25 °C) | |

| Record name | Flufenoxuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Relative density = 1.57 g/mL | |

| Record name | Flufenoxuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.52X10-9 mPa /SRC: 4.89X10-14 mm Hg/ at 20 °C | |

| Record name | Flufenoxuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Flufenoxuron is a benzoylurea type acaricide/insecticide which inhibits chitin biosynthesis (MOA Group 15) in nymphal mites and caterpillars. | |

| Record name | Flufenoxuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White crystalline solid | |

CAS No. |

101463-69-8 | |

| Record name | Flufenoxuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101463-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flufenoxuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101463698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flufenoxuron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15006 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flufenoxuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-(2-cloro-α,α,α-p-trifluorotolyloxy)-2-fluorophenyl)-3-(2,6-difluorobenzolyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzamide, N-[[[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluorophenyl]amino]carbonyl]-2,6-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUFENOXURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD068OSS0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flufenoxuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

169-172 °C (decomposes) | |

| Record name | Flufenoxuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7959 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.